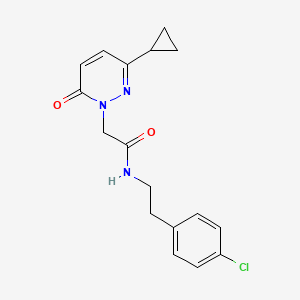

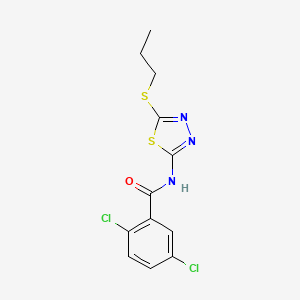

![molecular formula C23H17NO4 B2683193 N-([2,3'-联噻吩]-5-基甲基)-9H-黄酮-9-甲酰胺 CAS No. 2034254-94-7](/img/structure/B2683193.png)

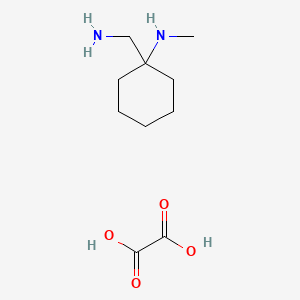

N-([2,3'-联噻吩]-5-基甲基)-9H-黄酮-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups.

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes identifying the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and understanding the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用

Application in Dye-Sensitized Solar Cells

- Summary of the Application : The compound is used as a sensitizer in DSSCs. Sensitizers are key components of DSSCs due to their role in absorbing photons and converting them into electrons through the cell .

- Methods of Application or Experimental Procedures : A photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes .

- Results or Outcomes : Under standard global AM 1.5 solar condition, the solar cells based on these new organic dyes show the overall power conversion efficiencies of 2.93–5.51%. The organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Application in Synthesis of Bifuran-Based Monomers

- Summary of the Application : Bifuran motifs can be accessed with nickel-bipyridine electro-catalyzed homocouplings of bromine-substituted methyl furan carboxylates, which, in turn, can be prepared from hemi-cellulose-derived furfural .

- Methods of Application or Experimental Procedures : The described protocol uses sustainable carbon-based graphite electrodes in the simplest setup – an undivided cell with constant current electrolysis. The reported method avoids using a sacrificial anode by employing triethanolamine as an electron donor .

- Results or Outcomes : The research shows that bifuran polymers or bifuran-furan co-polymers exhibit complementary properties to PEF. For example, they demonstrate increased resistance to UV-A, can elevate the glass transition temperature, and display remarkable O2 barrier properties .

Application in Synthesis of Biobased Ion-Exchange Bisfuran Polyamides

- Summary of the Application : The compound is used in the synthesis of novel biobased ion-exchange bisfuran polyamides .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

安全和危害

This involves identifying any risks associated with handling or using the compound. It often includes information on toxicity, flammability, and environmental impact.

未来方向

This involves identifying areas where further research could be beneficial. It could include potential applications of the compound, or ways to improve its synthesis or properties.

Please consult with a chemical database or a subject matter expert for specific information about this compound. If you’re working in a lab, always follow safety guidelines when handling chemical substances. If you’re planning to synthesize the compound, please consult with a chemist or a chemical engineer to understand the process and safety measures thoroughly.

属性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c25-23(24-13-16-9-10-19(27-16)15-11-12-26-14-15)22-17-5-1-3-7-20(17)28-21-8-4-2-6-18(21)22/h1-12,14,22H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKQGQJHFKGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(O4)C5=COC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

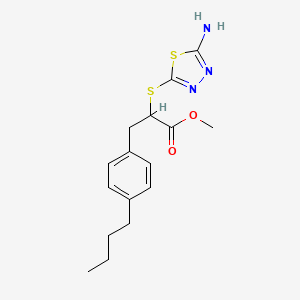

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2683114.png)

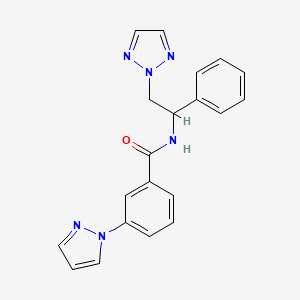

![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)

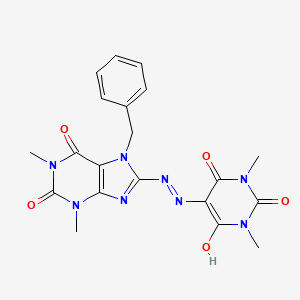

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)

![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)